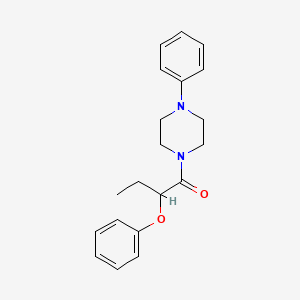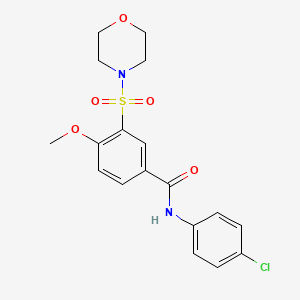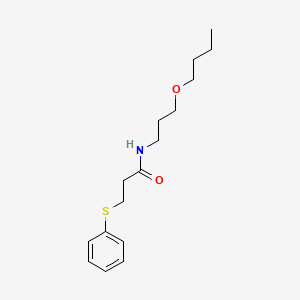
1-(2-phenoxybutanoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenoxybutanoyl)-4-phenylpiperazine, commonly known as PBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PBPP is a piperazine derivative that exhibits unique biochemical and physiological properties, making it an ideal candidate for several research studies.
作用機序
The mechanism of action of PBPP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. PBPP has been shown to modulate the activity of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation. PBPP also exhibits affinity for sigma receptors, which are known to play a role in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects
PBPP has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. PBPP has also been shown to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases. Furthermore, PBPP has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
PBPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of purity. Furthermore, PBPP is stable under various conditions and can be stored for extended periods. However, PBPP has some limitations for lab experiments. It exhibits poor solubility in water, which can make it difficult to administer in vivo. Additionally, PBPP has not been extensively studied in humans, and its safety profile is not fully understood.
将来の方向性
PBPP has several potential future directions for scientific research. It can be further investigated for its potential use as a drug candidate for the treatment of various diseases such as depression, anxiety, and neurodegenerative diseases. PBPP can also be studied for its potential use as an anti-cancer agent. Furthermore, PBPP can be investigated for its mechanism of action and its effects on various neurotransmitter systems in the brain. Finally, PBPP can be studied for its safety profile in humans, which can pave the way for its clinical development.
合成法
The synthesis of PBPP involves the reaction between 1-(2-phenoxybutanoyl) piperazine and phenyl magnesium bromide. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification and recrystallization. The yield of the reaction is approximately 70%, and the purity of the product is determined using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
科学的研究の応用
PBPP has shown promising results in several scientific research studies. It has been used as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. PBPP has also been studied for its potential use as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, PBPP has been investigated for its anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(24-18-11-7-4-8-12-18)20(23)22-15-13-21(14-16-22)17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZCAJPVWFWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)

![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939710.png)
![5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4939716.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4939718.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4939756.png)

